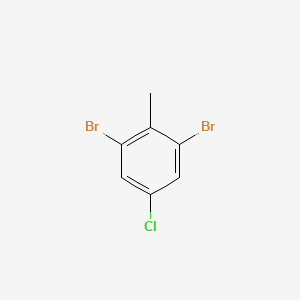

4-Chloro-2,6-dibromotoluene

Description

Historical Perspectives in Halogenated Aromatic Compound Synthesis Research

The study of halogenated aromatic compounds dates back to the 19th century, with the development of fundamental reactions such as electrophilic aromatic substitution. google.com The introduction of halogen atoms onto an aromatic ring was found to significantly alter the compound's chemical properties, making these derivatives valuable intermediates for further chemical transformations. acs.org Early methods for halogenation often involved direct reaction with elemental halogens, sometimes in the presence of a catalyst. google.com Over the years, research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of these compounds. The journey of synthesizing halogenated aromatics is a significant part of the history of organic chemistry, showcasing the evolution of synthetic methodologies from rudimentary procedures to sophisticated, controlled reactions.

Current Significance of Highly Substituted Toluene (B28343) Derivatives in Organic Chemistry

Highly substituted toluene derivatives are of considerable interest in modern organic chemistry due to their utility as versatile building blocks in the synthesis of complex molecules. The presence of multiple substituents on the toluene ring allows for a wide range of chemical modifications, making them key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. nih.gov For instance, toluene and its derivatives are crucial in the synthesis of industrial polymers and play a role in atmospheric chemistry. nih.gov The strategic placement of different functional groups on the toluene scaffold can be used to fine-tune the electronic and steric properties of a molecule, which is a critical aspect in the design of new drugs and materials. nih.gov

The functionalization of toluene derivatives can occur at the methyl group or on the aromatic ring, leading to a diverse array of potential products. Recent advancements in catalysis have enabled more selective and efficient transformations of toluene derivatives, further expanding their applications in organic synthesis. rsc.org

Research Landscape of Polyhalogenated Toluene Derivatives

The research landscape of polyhalogenated toluene derivatives is multifaceted, encompassing their synthesis, reactivity, and application. These compounds serve as important precursors in various chemical industries. geeksforgeeks.org For example, they are used as solvents and as starting materials for the synthesis of a wide range of other organic compounds. byjus.comaakash.ac.in

The synthesis of polyhalogenated toluenes often involves electrophilic halogenation reactions, where the conditions can be controlled to achieve the desired substitution pattern. google.com The reactivity of these compounds is influenced by the nature and position of the halogen atoms on the aromatic ring. This, in turn, dictates their utility in subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, which are fundamental in the construction of more complex molecular architectures. justia.com

Furthermore, polyhalogenated compounds have found applications in various fields, including their use as intermediates in the manufacturing of pharmaceuticals and agrochemicals. acs.org The unique properties imparted by the halogen substituents make these compounds valuable in the development of new materials with specific functions.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-5-chloro-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHITJWZONUGGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Chloro 2,6 Dibromotoluene

Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2,6-dibromotoluene

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic compounds. In the case of this compound, the benzene (B151609) ring is substituted with three halogen atoms and a methyl group. The reactivity of this compound in SNAr reactions is influenced by the electronic properties and positions of these substituents. Generally, for a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing groups. youtube.com

The reactivity of an aromatic ring towards nucleophilic attack is significantly influenced by its substituents. Electron-withdrawing groups enhance reactivity by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.gov Conversely, electron-donating groups decrease reactivity.

In this compound, the chlorine and bromine atoms are electron-withdrawing through their inductive effect, which should, in principle, activate the ring for nucleophilic attack. However, they also possess lone pairs of electrons that can be donated through resonance, which deactivates the ring. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation but directing incoming electrophiles to the ortho and para positions. In the context of nucleophilic substitution, the electron-withdrawing inductive effect is paramount for stabilizing the intermediate. The methyl group is an electron-donating group, which deactivates the ring towards nucleophiles.

The presence of multiple halogens can increase the electrophilicity of the carbon atoms to which they are attached, making them more susceptible to nucleophilic attack. The relative positions of the substituents are also crucial. Electron-withdrawing groups at the ortho and para positions to the leaving group provide the best stabilization of the Meisenheimer intermediate. youtube.com In this compound, the bromine atoms are ortho to the chlorine atom.

A quantitative model for predicting SNAr reactivity uses descriptors like the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.org A lower LUMO energy and a more positive ESP at the reaction center correlate with higher reactivity. chemrxiv.org

The table below illustrates the general electronic effects of the substituents present in this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Nucleophilic Aromatic Substitution |

| -Cl | Electron-withdrawing | Electron-donating | Activating (relative to unsubstituted benzene) |

| -Br | Electron-withdrawing | Electron-donating | Activating (relative to unsubstituted benzene) |

| -CH₃ | Electron-donating | - | Deactivating |

This table provides a qualitative overview of the expected electronic effects of the substituents on the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions.

The classical mechanism for nucleophilic aromatic substitution is the SNAr mechanism, which proceeds through a two-step addition-elimination process. msu.edu First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups, particularly at the ortho and para positions, is crucial for stabilizing this intermediate. msu.edu In the second step, the leaving group departs, and the aromaticity of the ring is restored. youtube.com

For this compound, a nucleophile could potentially attack the carbon attached to the chlorine or one of the carbons attached to a bromine. The relative reactivity of the C-Cl versus C-Br bonds would depend on several factors, including the strength of the carbon-halogen bond and the stability of the resulting intermediate. Generally, the C-F bond is the strongest and C-I is the weakest. However, in SNAr reactions, the rate-determining step is often the initial attack of the nucleophile, which is favored at the most electrophilic carbon. youtube.com Fluorine, being the most electronegative halogen, makes the attached carbon very electrophilic, often leading to it being the best leaving group in this context. youtube.com

Another possible, though less common, mechanism is the benzyne mechanism, which occurs under very strong basic conditions. youtube.com This pathway involves the elimination of a proton and a leaving group to form a highly reactive benzyne intermediate, which is then attacked by the nucleophile.

Computational studies can provide insight into the reaction mechanism by calculating the energies of transition states and intermediates. For instance, studies on similar halogenated aromatics have shown that the reaction can sometimes proceed via a concerted mechanism, where bond formation and bond breaking occur simultaneously, without the formation of a stable Meisenheimer intermediate. nih.gov

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. msu.edu The substituents already present on the ring play a crucial role in determining the rate and regioselectivity of the reaction.

In this compound, the methyl group (-CH₃) is an activating group and an ortho-, para- director due to its electron-donating inductive effect. The chlorine (-Cl) and bromine (-Br) atoms are deactivating groups but are also ortho-, para- directors due to the resonance effect of their lone pairs, which outweighs the inductive effect in directing the substitution. libretexts.org

The directing effects of the substituents are as follows:

-CH₃ group: Directs to positions 2 and 6 (occupied by Br) and 4 (occupied by Cl).

-Br atoms (at 2 and 6): Direct to positions 3, 4 (occupied by Cl), and 5.

-Cl atom (at 4): Directs to positions 3 and 5.

When directing groups are in conflict, the more strongly activating group generally dictates the position of substitution. In this case, the methyl group is the strongest activator. However, all potential ortho and para positions relative to the methyl group are already substituted.

The unoccupied positions on the ring are 3 and 5. Both the bromine and chlorine atoms direct incoming electrophiles to these positions. Therefore, electrophilic substitution is expected to occur at either position 3 or 5.

Steric hindrance is another significant factor. The two bromine atoms at positions 2 and 6 are bulky and will sterically hinder the approach of an electrophile to the adjacent positions 3 and 5. The methyl group also contributes to steric crowding. The larger the directing group, the greater the preference for substitution at the less sterically hindered para position over the ortho position. youtube.com

The regioselectivity of electrophilic aromatic substitution on this compound will be a balance between the electronic directing effects of the substituents and steric hindrance. The available positions for substitution are carbons 3 and 5. These positions are electronically favored by the halogen substituents.

To optimize reaction yields, one might need to control reaction conditions such as temperature and catalyst choice. For example, in Friedel-Crafts alkylation, a common EAS reaction, the choice of Lewis acid catalyst can influence the outcome. lumenlearning.com

The table below summarizes the directing effects of the substituents in this compound.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -CH₃ | 1 | Activating | Ortho, Para |

| -Br | 2, 6 | Deactivating | Ortho, Para |

| -Cl | 4 | Deactivating | Ortho, Para |

This table outlines the electronic influence of each substituent on electrophilic aromatic substitution.

Metal-Catalyzed Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com Common examples include the Suzuki, Heck, and Sonogashira reactions, which typically employ palladium catalysts. wikipedia.orgwikipedia.org

For a substrate like this compound, the different carbon-halogen bonds (C-Br vs. C-Cl) exhibit different reactivities in these coupling reactions. The general order of reactivity for aryl halides in oxidative addition to a palladium(0) center is I > Br > OTf > Cl. wikipedia.org Therefore, it is expected that the C-Br bonds in this compound would be more reactive than the C-Cl bond. This difference in reactivity allows for selective coupling at the C-Br positions while leaving the C-Cl bond intact.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org It is widely used for the formation of biaryl compounds. For this compound, a Suzuki coupling would likely occur selectively at one or both of the C-Br bonds.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.org Similar to the Suzuki coupling, the C-Br bonds of this compound would be expected to react preferentially over the C-Cl bond. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org Again, the greater reactivity of the C-Br bonds would likely lead to selective coupling at these positions. organic-chemistry.org

The table below provides an overview of common metal-catalyzed coupling reactions and their potential application to this compound.

| Reaction Name | Coupling Partners | Typical Catalyst | Expected Reactivity Order |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Pd(0) complex | C-Br > C-Cl |

| Heck Reaction | Alkene + Organohalide | Pd(0) complex | C-Br > C-Cl |

| Sonogashira Coupling | Terminal alkyne + Organohalide | Pd(0)/Cu(I) complex | C-Br > C-Cl |

This table summarizes key features of major metal-catalyzed cross-coupling reactions relevant to the functionalization of this compound.

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For a substrate such as this compound, the selectivity of these reactions is governed by the relative bond dissociation energies of the C-X bonds, which follow the general trend: C–I > C–Br > C–Cl > C–F. nih.gov Consequently, the C-Br bonds are significantly more reactive than the C-Cl bond in typical cross-coupling conditions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. For this compound, a mono- or di-Suzuki coupling would be expected to occur selectively at the bromine-substituted positions (C2 and C6) while leaving the C-Cl bond at the C4 position intact. nih.gov The reaction can be controlled to favor mono-arylation or di-arylation by adjusting stoichiometry and reaction conditions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki coupling, the reaction with this compound would proceed preferentially at the more reactive C-Br bonds.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It employs a palladium catalyst and a copper co-catalyst under mild conditions. nih.gov For this compound, selective coupling at the C2 and C6 positions is anticipated, enabling the introduction of one or two alkynyl moieties.

Table 1: Predicted Selective Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Expected Product(s) | Selectivity |

|---|---|---|---|

| Suzuki | Arylboronic acid | Mono- or di-arylated at C2/C6 | C-Br > C-Cl |

| Heck | Alkene | Mono- or di-alkenylated at C2/C6 | C-Br > C-Cl |

| Sonogashira | Terminal Alkyne | Mono- or di-alkynylated at C2/C6 | C-Br > C-Cl |

Catalyst Development and Ligand Effects in C-C and C-Heteroatom Bond Formation

The outcome and selectivity of cross-coupling reactions on polyhalogenated substrates are highly dependent on the catalyst system, particularly the choice of ligands coordinated to the palladium center. researchgate.netnsf.gov Ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination, thereby controlling which C-X bond reacts and to what extent.

Research on dihaloarenes has shown that bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can have a profound impact on selectivity. nih.gov In some cases, bulky ligands can promote "overfunctionalization" (e.g., diarylation) by altering the energetics of catalyst-product dissociation. Conversely, specific ligands have been developed to achieve unconventional site-selectivity, sometimes favoring reaction at a sterically hindered or electronically less favorable position. acs.org

For substrates like this compound, the challenge often lies in achieving selective mono-functionalization versus di-functionalization at the two identical C-Br positions. Catalyst design plays a crucial role here. For instance, some catalytic systems may favor the formation of a mono-arylated product, while others, particularly with an excess of the coupling partner, will drive the reaction to the di-arylated product. Furthermore, the development of catalysts for C-heteroatom bond formation (e.g., Buchwald-Hartwig amination) would also be expected to follow the same reactivity pattern (C-Br over C-Cl), with ligand choice being critical for achieving high yields and preventing side reactions.

Table 2: Influence of Catalyst Systems on Selectivity in Polyhaloarenes

| Catalyst Component | Effect on Selectivity | Potential Outcome for this compound |

|---|---|---|

| Bulky Phosphine Ligands | Can influence mono- vs. di-functionalization rates. | Control over selective coupling at one or both C-Br sites. |

| N-Heterocyclic Carbenes (NHCs) | Can alter traditional site-selectivity. | Potential for unconventional reactivity, though C-Br preference is strong. |

| Ligand-free Conditions | Can favor reaction at different sites (e.g., C-OTf over C-Cl). nsf.gov | May offer alternative selectivity profiles, potentially enhancing C-Br vs. C-Cl differentiation. |

| Additives (e.g., salts) | Can switch selectivity by altering the active catalyst species. whiterose.ac.uk | Fine-tuning the reaction to favor mono-substitution at the C2/C6 positions. |

Reduction and Oxidation Reactions of the this compound Scaffold

Beyond C-C bond formation, the this compound scaffold can undergo reduction (dehalogenation) and oxidation reactions, further expanding its synthetic utility.

Selective Dehalogenation Studies

Selective dehalogenation is a valuable transformation for simplifying complex halogenated molecules. The reactivity difference between aryl bromides and aryl chlorides can be exploited to achieve selective reduction. Aryl bromides are generally reduced more readily than aryl chlorides under catalytic hydrogenation conditions. organic-chemistry.orgsci-hub.se

Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like formates), it is possible to selectively remove the bromine atoms at the C2 and C6 positions while retaining the more robust chlorine atom at C4. organic-chemistry.orgresearchgate.net This process, known as hydrodehalogenation, can be controlled to yield either 2-bromo-4-chlorotoluene or 4-chlorotoluene (B122035), depending on the reaction conditions and stoichiometry of the reducing agent. rsc.orgresearchgate.net

Table 3: Potential Selective Dehalogenation Pathways

| Starting Material | Reagents/Conditions | Major Product |

|---|---|---|

| This compound | Pd/C, H₂ (controlled) | 2-Bromo-4-chlorotoluene |

| This compound | Pd/C, H₂ (excess) | 4-Chlorotoluene |

| 2-Bromo-4-chlorotoluene | Pd/C, H₂ | 4-Chlorotoluene |

Functional Group Transformations at the Methyl Group

The methyl group of toluene (B28343) and its derivatives is susceptible to oxidation, providing a route to introduce oxygen-containing functional groups like aldehydes and carboxylic acids. libretexts.org This benzylic position is activated by the aromatic ring, making it a target for various oxidizing agents. acs.org

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group of this compound directly to a carboxylic acid. This transformation yields 4-chloro-2,6-dibromobenzoic acid, a versatile intermediate for further synthesis. The reaction conditions for such oxidations are typically harsh, but the halogen substituents on the aromatic ring are generally stable to these reagents. thieme-connect.de Milder or more specialized reagents can be used to achieve partial oxidation to the corresponding benzaldehyde. youtube.com

Table 4: Oxidation of the Methyl Group

| Starting Material | Oxidizing Agent | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | KMnO₄ or CrO₃ | 4-Chloro-2,6-dibromobenzoic acid | -CH₃ → -COOH |

| This compound | Milder oxidants (e.g., SeO₂) | 4-Chloro-2,6-dibromobenzaldehyde | -CH₃ → -CHO |

Theoretical and Computational Chemistry Investigations of 4 Chloro 2,6 Dibromotoluene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-chloro-2,6-dibromotoluene, these calculations would reveal how the distribution of electrons influences its stability and reactivity. Density Functional Theory (DFT) is a common and effective method for such investigations, providing a balance between computational cost and accuracy.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO would likely be distributed across the π-system of the toluene (B28343) ring, with significant contributions from the bromine and chlorine atoms due to their lone pairs of electrons. The LUMO is expected to be a π* anti-bonding orbital of the aromatic ring. The precise energy levels and distribution would be determined by the interplay of the electron-donating methyl group and the electron-withdrawing and sterically bulky halogen substituents.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates moderate electron-donating capability. |

| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Implies a balance between stability and reactivity. |

| HOMO Distribution | π-orbitals of the benzene (B151609) ring with contributions from Br and Cl lone pairs. | Defines sites for electrophilic attack. |

| LUMO Distribution | π*-orbitals of the benzene ring. | Defines sites for nucleophilic attack. |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

In this compound, the ESP map would likely show negative potential around the bromine and chlorine atoms due to their high electronegativity and lone pairs. The regions ortho and para to the methyl group, if not substituted, would also exhibit some negative potential. Positive potential would be expected around the hydrogen atoms of the methyl group and the aromatic ring. This mapping helps in predicting intermolecular interactions and the regioselectivity of reactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would investigate the different spatial arrangements of its atoms and their relative energies. The primary focus would be on the rotation of the methyl group. Due to the presence of the bulky bromine atoms in the ortho positions, the rotation of the methyl group would be sterically hindered, leading to specific preferred conformations.

Prediction of Spectroscopic Parameters for Mechanistic Elucidation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound and elucidate reaction mechanisms.

For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra. DFT calculations are commonly used for this purpose. The predicted spectra would show characteristic peaks corresponding to the various functional groups and bonds within the molecule. For instance, the ¹H NMR spectrum would show a singlet for the methyl protons and signals for the aromatic protons, with their chemical shifts influenced by the surrounding halogen atoms. The IR spectrum would exhibit characteristic bands for C-H stretching, C=C aromatic stretching, and C-Br and C-Cl stretching vibrations.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Interpretation |

| ¹H NMR | Singlet for CH₃ protons; Signals for aromatic protons. | Confirms the presence and electronic environment of the methyl and aromatic hydrogens. |

| ¹³C NMR | Distinct signals for each carbon atom. | Provides information on the carbon skeleton and the electronic effects of the substituents. |

| IR Spectroscopy | Bands for aromatic C-H stretch, C=C stretch, CH₃ rock, C-Cl stretch, C-Br stretch. | Identifies functional groups and vibrational modes of the molecule. |

| Raman Spectroscopy | Complementary vibrational modes to IR. | Provides further structural information, particularly for symmetric vibrations. |

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Theoretical modeling can be used to explore potential reaction pathways for the transformation of this compound. This involves calculating the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states.

Transition state analysis allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction mechanism and the expected products. For example, in a nucleophilic aromatic substitution reaction involving this compound, computational modeling could determine whether the nucleophile is more likely to attack the carbon bearing the chlorine or one of the bromine atoms by calculating the energies of the respective transition states.

4 Chloro 2,6 Dibromotoluene As a Building Block in Complex Organic Synthesis

Precursor for Advanced Pharmaceutical Intermediates

Halogenated toluenes are fundamental starting materials in the synthesis of a wide array of pharmaceutical compounds. The bromine and chlorine atoms can be selectively manipulated or replaced using modern synthetic methods, such as cross-coupling reactions, to build intricate molecular architectures.

While specific examples for 4-Chloro-2,6-dibromotoluene are not extensively documented, the synthetic utility of its parent compound, 2,6-dibromotoluene (B1294787), is well-established. A notable example is its use in the synthesis of Ozenoxacin, a novel, non-fluorinated quinolone antibiotic. In a key step, commercially available 2,6-dibromotoluene undergoes a Buchwald-Hartwig coupling reaction with cyclopropylamine (B47189) to produce N-cyclopropyl-3-bromo-2-methylaniline, a critical intermediate. acs.org This aniline (B41778) derivative is then further elaborated through several steps to yield the final active pharmaceutical ingredient. acs.org The initial reaction highlights the utility of the dibromo-substitution pattern in facilitating the construction of complex aniline derivatives that are central to the drug's structure. acs.org

The broader family of halogenated toluenes, including isomers like 2,4-dibromotoluene (B1294801), serve as key intermediates in the production of various drugs, including antidepressants and antihistamines. nbinno.com The reactivity of the C-Br and C-Cl bonds allows for their conversion into other functional groups, making them valuable precursors in medicinal chemistry.

Table 1: Application of a Structural Analog in Pharmaceutical Synthesis

| Starting Material | Key Intermediate | Final Product (Example) | Synthetic Reaction Type |

|---|

Intermediate in Agrochemical Synthesis Research

In the field of agrochemical research, halogenated aromatic compounds are crucial for developing new pesticides, herbicides, and fungicides. The nature and position of the halogen atoms can significantly influence the biological activity and selectivity of the final product.

Research into related compounds like 2,4-dibromotoluene indicates its role as a raw material in the synthesis of various pesticides and herbicides. nbinno.com The compound's structure is leveraged to build more complex molecules designed to target specific biological pathways in pests or weeds. For instance, it is used in synthesizing compounds like methoxyacetic acid, a precursor for herbicides such as glyphosate. nbinno.com The general importance of dibromotoluenes as raw materials for dyes and pesticides is also noted in chemical manufacturing literature. allgreenchems.com The presence of a chlorine atom in this compound, in addition to the two bromine atoms, offers a further point of differentiation and potential modulation of activity for novel agrochemical candidates.

Role in Materials Science Precursor Development (e.g., monomers for polymers, nanocomposites)

The unique electronic and steric properties conferred by halogen atoms make halogenated toluenes valuable precursors in materials science. They can be used as monomers for polymerization, as cross-linking agents, or as building blocks for functional materials like flame retardants.

For example, a structural isomer, α,α-dibromotoluene, has been successfully used as a monomer in copper-catalyzed polycondensation reactions to synthesize poly(phenyl methylene), a polymer with a C=C double bond in its main chain. researchgate.net This demonstrates the potential of dibromo-functionalized toluenes to act as monomers. Furthermore, 2,4-dibromotoluene is utilized in the polymer industry as a cross-linking agent for polymers like polyethylene (B3416737) and polypropylene (B1209903) and serves as a flame retardant in plastics and other materials. nbinno.com These applications suggest that this compound could similarly serve as a valuable precursor for creating new polymers with tailored properties, such as enhanced thermal stability or flame resistance, due to its high halogen content.

Stereoselective Synthesis Applications

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the creation of pharmaceuticals and biologically active molecules. While specific studies detailing the use of this compound as a chiral auxiliary or a key reactant in a stereoselective transformation are not prominent, the broader context of organic synthesis provides relevant examples.

In complex syntheses that may begin with related halogenated aromatics, stereoselective steps are often introduced later in the synthetic sequence. For example, in the synthesis of Sacubitril, a cardiovascular drug, a key step involves the highly stereoselective reduction of a ketone intermediate using a chiral catalyst (RuCl(p-cymene)[(S,S)-Ts-DPEN]). acs.org This step, which establishes a critical stereocenter, occurs many steps after the initial coupling reactions that might involve an aromatic halide. Similarly, the synthesis of other complex molecules often involves enantioselective catalytic reactions where the substrate may not be the initial building block but a more advanced intermediate derived from it. aablocks.com The potential for this compound in this area lies in its ability to be transformed into advanced intermediates that can then undergo stereoselective reactions.

Advanced Analytical and Spectroscopic Research Methodologies Applied to 4 Chloro 2,6 Dibromotoluene Studies

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of halogenated organic compounds like 4-Chloro-2,6-dibromotoluene. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is crucial for distinguishing between compounds with the same nominal mass.

In the synthesis of this compound, HRMS would be employed to monitor the progress of the reaction. By analyzing aliquots from the reaction mixture over time, chemists can track the consumption of starting materials and the formation of the desired product. The high resolving power of the technique would allow for the separation of the isotopic patterns of the starting materials, intermediates, and the final product, even in a complex matrix.

The isotopic signature of this compound is particularly distinctive due to the presence of chlorine and bromine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundances (50.7% and 49.3%). This results in a characteristic isotopic pattern in the mass spectrum that can be used for confident identification. Tandem mass spectrometry (MS/MS) experiments could further be used to fragment the molecular ion, providing structural information based on the fragmentation pattern. scispace.comresearchgate.net The study of halotoluene radical cations by photodissociation in an ICR spectrometer has shown that the primary product is often the benzyl (B1604629) cation, with the tropylium (B1234903) ion becoming more prominent at higher energies. koreascience.kr

Hypothetical High-Resolution Mass Spectrometry Data for this compound:

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

| [M]⁺ | 307.8485 | 307.8482 | C₇H₅³⁵Cl⁷⁹Br₂ |

| [M+2]⁺ | 309.8464 | 309.8461 | C₇H₅³⁷Cl⁷⁹Br₂ / C₇H₅³⁵Cl⁷⁹Br⁸¹Br |

| [M+4]⁺ | 311.8444 | 311.8440 | C₇H₅³⁷Cl⁷⁹Br⁸¹Br / C₇H₅³⁵Cl⁸¹Br₂ |

| [M+6]⁺ | 313.8423 | 313.8420 | C₇H₅³⁷Cl⁸¹Br₂ |

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR for reaction intermediates or complex systems)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed molecular structure of organic compounds in solution and the solid state. For this compound, both ¹H and ¹³C NMR would provide fundamental information about the chemical environment of the hydrogen and carbon atoms.

In a standard ¹H NMR spectrum of this compound, the aromatic protons would appear as a multiplet, and the methyl protons would be a singlet. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguous assignment of the proton and carbon signals, especially in cases of complex or overlapping signals. COSY would show correlations between coupled protons, while HSQC would correlate directly bonded proton and carbon atoms. For the study of reaction intermediates or for characterizing the compound in its solid form, solid-state NMR could be employed. rsc.org While specific data for this compound is not available, data for similar compounds like 5-bromo-2-chlorotoluene (B1269892) and 4-bromotoluene (B49008) can provide expected chemical shift ranges. chemicalbook.comchemicalbook.com

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 | d | H-3/H-5 |

| ¹H | ~7.2 | t | H-4 |

| ¹H | ~2.4 | s | CH₃ |

| ¹³C | ~140 | s | C-1 |

| ¹³C | ~135 | s | C-2/C-6 |

| ¹³C | ~132 | d | C-4 |

| ¹³C | ~130 | d | C-3/C-5 |

| ¹³C | ~20 | q | CH₃ |

Vibrational Spectroscopy (IR, Raman) for In-Situ Reaction Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques can be used for in-situ reaction monitoring, allowing for real-time analysis of the chemical changes occurring during a synthesis.

For this compound, the IR spectrum would show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C-C stretching vibrations of the benzene (B151609) ring. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region of the spectrum. libretexts.org The positions of the C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the benzene ring and can help confirm the regiochemistry of the product. Studies on related bromotoluenes have shown that the isomeric distribution of products from bromination reactions can be evaluated using the characteristic absorption bands for each isomer in the IR spectrum. acs.orggmu.edu

Hypothetical Vibrational Spectroscopy Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Methyl C-H Stretch |

| 1600-1400 | Strong | Aromatic C=C Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

| 850-550 | Strong | C-Cl Stretch |

| 690-515 | Strong | C-Br Stretch |

X-ray Crystallography for Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, this technique is often applied to its derivatives to confirm their molecular structure and study intermolecular interactions in the solid state.

If a suitable derivative of this compound were synthesized and crystallized, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This information would unequivocally confirm the substitution pattern on the toluene (B28343) ring and reveal details about the molecular conformation. Furthermore, the analysis of the crystal packing would shed light on intermolecular forces such as halogen bonding and van der Waals interactions, which govern the solid-state properties of the material. Studies on substituted toluenes and benzenes have demonstrated the power of X-ray crystallography in elucidating the structures of complex organic molecules and their polymorphs. rsc.orgacs.orgacs.orgnih.gov

Mechanistic Studies of Chemical Degradation Pathways of 4 Chloro 2,6 Dibromotoluene

Photochemical Degradation Mechanisms in Controlled Environments

The photochemical degradation of 4-Chloro-2,6-dibromotoluene is anticipated to proceed through pathways observed for similar halogenated toluene (B28343) derivatives. Studies on related compounds, such as chlorotoluenes and brominated toluenes, provide a foundational understanding of the likely mechanisms.

Research on the aerobic photooxidation of toluene derivatives, including 4-chlorotoluene (B122035), in the presence of bromine and water under UV irradiation (365 nm) has identified key transformation steps. d-nb.info In these systems, the initial reaction involves the bromination of the methyl group, leading to the formation of intermediates like 4-chloro(dibromomethyl)benzene. d-nb.info Subsequent photo-oxidation can lead to the formation of corresponding benzoyl halides, such as 4-chlorobenzoyl bromide, which can then hydrolyze to the respective benzoic acid derivative. d-nb.info

Furthermore, studies on the photodegradation of new brominated flame retardants (NBFRs), including pentabromotoluene, have shown that the degradation kinetics often follow a first-order model. nih.govresearchgate.net The rate of degradation is significantly influenced by the wavelength of irradiation, with higher degradation rates observed at shorter wavelengths (180–400 nm) compared to longer wavelengths (400–700 nm). nih.govresearchgate.net The solvent medium also plays a crucial role, with degradation rates varying in different organic solvents. For instance, the degradation of certain NBFRs was found to be faster in acetone (B3395972) compared to toluene or n-hexane. nih.govresearchgate.net Theoretical calculations suggest that electron transfer between the solvent and the NBFR is a key factor influencing the solvent effect. nih.govresearchgate.net

The primary photodegradation pathway for brominated aromatics is proposed to be the nucleophilic reaction involving the bromine atom on the benzene (B151609) ring. nih.govresearchgate.net This suggests that for this compound, the initial step in its photochemical degradation would likely be the cleavage of a carbon-bromine bond, which is generally weaker than a carbon-chlorine bond. This would be followed by further reactions of the resulting aryl radical.

Chemical Degradation via Specific Reagents (e.g., reducing agents, oxidizing agents)

The chemical degradation of this compound can be achieved using various reagents, leading to the transformation of its functional groups.

Reducing Agents:

The reduction of halogenated nitroaromatics is a well-established chemical transformation. For instance, the reduction of 4-chloro-3-nitrotoluene (B146361) has been successfully achieved using tin (Sn) in methanol, followed by extraction. researchgate.net This method is effective for the conversion of the nitro group to an amino group. Another effective reduction method involves the use of copper nanoparticles with sodium borohydride (B1222165) (NaBH4) in water. researchgate.net These methods suggest that the aromatic chloro and bromo substituents in this compound would likely remain intact under these specific reducing conditions aimed at other functional groups if they were present. For the direct reduction of the halogen substituents, stronger reducing conditions would be necessary.

Oxidizing Agents:

The oxidation of the methyl group of toluene derivatives to a carboxylic acid is a common reaction. d-nb.info While strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can be used, alternative methods involving photooxidation have also been explored. d-nb.info For example, the aerobic photooxidation of 4-chlorotoluene in the presence of bromine and water leads to the formation of 4-chlorobenzoic acid. d-nb.info This suggests that under similar conditions, this compound could be oxidized to 4-Chloro-2,6-dibromobenzoic acid.

Catalytic Degradation Processes and Catalyst Design

Catalytic processes offer efficient routes for the degradation of halogenated aromatic compounds. While specific studies on the catalytic degradation of this compound are limited, research on related compounds provides valuable insights.

Catalytic hydrogenation is a common method for the dehalogenation of aromatic halides. Palladium-based catalysts are often employed for this purpose. For example, the catalytic reduction of a chloropropiophenone to a chloropropylbenzene has been demonstrated using H2 gas with a palladium catalyst. libretexts.org This suggests that catalytic hydrogenation could be a viable method for the sequential or complete removal of the bromine and chlorine atoms from this compound.

The design of the catalyst is crucial for its activity and selectivity. For instance, in the context of biodegradation, which can sometimes be mimicked by biomimetic catalytic systems, the enzymes involved possess specific structures that enable the degradation of halogenated compounds. nih.gov Genetic and biochemical studies of these enzymes can inform the design of synthetic catalysts for the efficient degradation of pollutants. nih.gov

Elucidation of Degradation Products and Intermediates

The identification of degradation products and intermediates is essential for understanding the mechanistic pathways of degradation.

Based on studies of analogous compounds, the degradation of this compound is expected to produce a variety of intermediates. Photochemical degradation is likely to initiate via the cleavage of a C-Br bond, leading to the formation of a bromochloro-tolyl radical. This radical can then undergo further reactions, such as hydrogen abstraction to form 4-chloro-2-bromotoluene or reaction with oxygen to form phenolic and other oxygenated products.

In the aerobic photooxidation of 4-chlorotoluene, key intermediates identified include 4-chloro(dibromomethyl)benzene and 4-chlorobenzoyl bromide. d-nb.info By analogy, the degradation of this compound could proceed through the formation of 4-chloro-2,6-dibromo(dihalomethyl)benzene intermediates, eventually leading to the formation of 4-chloro-2,6-dibromobenzaldehyde and subsequently 4-chloro-2,6-dibromobenzoic acid.

Bacterial degradation pathways of chlorotoluenes often involve the formation of chloromethylcatechols as central intermediates. nih.govresearchgate.net For example, the degradation of 2-chlorotoluene (B165313) can lead to the formation of chloromethylcatechols, which are then subject to ring cleavage. nih.gov While this is a biological pathway, the intermediates formed provide clues to the types of oxygenated products that might arise from chemical oxidation processes. The degradation of dichlorotoluenes has been shown to produce dichloromethylcatechols, which are then further metabolized. researchgate.net

The following table summarizes the potential degradation products and intermediates of this compound based on the degradation of analogous compounds.

| Initial Compound | Degradation Process | Potential Intermediates | Potential Final Products | Reference |

| 4-Chlorotoluene | Aerobic Photooxidation | 4-Chloro(dibromomethyl)benzene, 4-Chlorobenzoyl bromide | 4-Chlorobenzoic acid | d-nb.info |

| Pentabromotoluene | Photodegradation | Brominated toluene radicals | Less brominated toluenes, Mineralization products | nih.govresearchgate.net |

| 2-Chlorotoluene | Bacterial Degradation | Chloromethylcatechols | Ring cleavage products | nih.gov |

| Dichlorotoluenes | Bacterial Degradation | Dichloromethylcatechols | Dichloromethylmuconolactones | researchgate.net |

Future Research Directions and Emerging Trends in 4 Chloro 2,6 Dibromotoluene Chemistry

Development of Novel Organocatalytic Transformations

The functionalization of aryl halides is a cornerstone of organic synthesis, traditionally relying on transition-metal catalysis. However, the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a promising metal-free alternative. Future research will likely focus on developing novel organocatalytic transformations for 4-Chloro-2,6-dibromotoluene, targeting the inherent reactivity of its carbon-halogen bonds.

Given the different bond dissociation energies of C-Br and C-Cl bonds, organocatalysts could be designed to achieve selective transformations. For instance, nucleophilic aromatic substitution (SNAr) reactions could be facilitated by organocatalysts that activate the aromatic ring or the incoming nucleophile. Research into photoredox organocatalysis could also unlock new reaction pathways, such as the generation of aryl radicals from the bromo positions, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The development of chiral organocatalysts could enable enantioselective transformations, a crucial aspect for the synthesis of complex, biologically active molecules.

Potential organocatalytic reactions for this compound include:

Selective C-H Functionalization: Organocatalysts could direct the functionalization of the two available C-H positions on the aromatic ring.

Asymmetric Suzuki-Miyaura-type Couplings: While traditionally palladium-catalyzed, research into organocatalyzed versions of cross-coupling reactions is an active area.

Organocatalyzed Borylation: The introduction of a boronic ester group, again selectively at a bromine position, would create a versatile intermediate for further diversification.

Integration with Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. The integration of flow chemistry methodologies with the synthesis and transformation of this compound is an emerging trend.

Reactions involving halogenated aromatic compounds, such as lithiation and subsequent quenching or cross-coupling reactions, can be hazardous on a large scale in batch reactors due to exothermic events and the handling of unstable intermediates. Flow chemistry provides a safer environment for such processes. For example, Suzuki cross-coupling reactions, which have been used with the related 2,6-dibromotoluene (B1294787) to synthesize terphenyl derivatives nih.govmdpi.comnih.gov, could be significantly optimized using flow reactors. This would allow for precise control over reaction parameters like temperature, pressure, and reaction time, potentially leading to higher yields and purities.

Future applications could involve multi-step flow syntheses where this compound is sequentially functionalized in a continuous process without the need for isolating intermediates. This approach could be particularly valuable for creating libraries of derivatives for applications in materials science or medicinal chemistry. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Transformations

| Feature | Advantage in Flow Chemistry | Potential Application for this compound |

| Heat Transfer | Superior heat dissipation prevents thermal runaways. | Safely perform highly exothermic reactions like nitration or metal-halogen exchange. |

| Mass Transfer | Efficient mixing of reactants and reagents. | Improve yields and reduce reaction times in multiphasic reactions (e.g., phase-transfer catalysis). |

| Safety | Small reactor volumes minimize the risk of hazardous events. | Handle organometallic intermediates generated from C-Br/C-Cl bonds with greater safety. |

| Scalability | Production can be increased by running the reactor for longer periods. | Facilitate the large-scale production of key intermediates derived from this compound. |

| Automation | Precise control over reaction parameters and automated product collection. | High-throughput screening of reaction conditions to optimize the selective functionalization of the compound. |

Bio-inspired Synthesis and Transformation Studies

Nature provides a rich blueprint for selective chemical transformations, often carried out under mild conditions with high stereo- and regioselectivity by enzymes. Bio-inspired synthesis and the use of biocatalysts represent a growing area of research with significant potential for the chemistry of halogenated aromatics like this compound.

While naturally occurring enzymes that specifically act on this compound are unknown, the principles of biocatalysis can be applied. For example, halogenases are enzymes that can introduce halogen atoms onto organic molecules, and dehalogenases can remove them. Future research could explore the use of engineered enzymes for the selective de-bromination of this compound, providing a green alternative to metal-based reductions.

Inspiration can also be drawn from the biosynthesis of halogenated natural products. For instance, the famous dye Tyrian purple is 6,6′-dibromoindigo, which originates from precursors found in sea snails. researchgate.net Studying the enzymatic pathways that lead to such compounds could inspire the design of biomimetic catalysts for the transformation of this compound. This could involve using porphyrin-based catalysts that mimic the action of cytochrome P450 enzymes to perform selective oxidations or other functionalizations.

Machine Learning and AI Applications in Reaction Prediction and Optimization

The complexity of predicting the outcome and optimal conditions for reactions involving polyfunctional molecules like this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are rapidly transforming chemical research by enabling the prediction of reaction outcomes, suggesting optimal reaction conditions, and even proposing novel synthetic routes. nih.govacs.orgacs.org

Neural network models can be trained on vast databases of chemical reactions to predict suitable catalysts, reagents, solvents, and temperatures for a given transformation. nih.govacs.org For this compound, an AI model could predict the conditions necessary to selectively react at one of the bromine atoms over the other, or over the chlorine atom, a non-trivial challenge in synthetic chemistry. These models learn from the patterns in successful and unsuccessful reactions reported in the literature, going beyond simple electronic or steric arguments. acs.orgnih.gov

Future research will likely involve the development of specialized ML models trained on datasets of halogenated compound reactions to enhance their predictive accuracy for molecules like this compound. This could significantly reduce the amount of empirical experimentation required to develop new synthetic methods. For example, an AI could be tasked with finding the most efficient multi-step pathway to a complex target molecule starting from this compound, considering factors like cost, safety, and environmental impact.

Table 2: Applications of Machine Learning in the Chemistry of this compound

| Machine Learning Application | Description | Potential Impact on this compound Chemistry |

| Reaction Condition Prediction | Neural networks trained on millions of reactions predict suitable catalysts, solvents, reagents, and temperatures. nih.govacs.org | Rapidly identify optimal conditions for selective Suzuki, Buchwald-Hartwig, or other cross-coupling reactions at the C-Br positions. |

| Outcome Prediction | Models predict the major product of a reaction given a set of reactants and reagents. acs.org | Predict the regioselectivity of a reaction, for instance, whether substitution will occur at the 2- or 6-position. |

| Yield Prediction | Algorithms forecast the expected yield of a reaction under specific conditions. researchgate.net | Optimize reaction parameters to maximize the yield of a desired product, saving time and resources. |

| Retrosynthesis Planning | AI tools propose synthetic routes to a target molecule from available starting materials. | Design novel and efficient synthetic pathways to complex molecules starting from this compound. |

| Bias Identification | Quantitative interpretation of models can uncover biases in training data, leading to more robust predictions. nih.gov | Ensure that predicted reactions are not just "Clever Hans" predictions based on dataset artifacts, but are chemically sound. |

Q & A

Q. What are the standard laboratory protocols for synthesizing 4-Chloro-2,6-dibromotoluene?

- Methodological Answer : Synthesis typically involves sequential halogenation of toluene derivatives. For example:

- Halogenation Sequence : Start with selective bromination at the 2- and 6-positions of toluene, followed by chlorination at the 4-position using catalysts like FeCl₃. Temperature control (0–5°C for bromination; 50–60°C for chlorination) is critical to avoid over-substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures purity. Yield optimization requires stoichiometric control of halogenating agents (e.g., Br₂ in H₂SO₄ for bromination) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., aromatic proton splitting and carbon shifts). For instance, the methyl group in toluene derivatives shows a singlet at ~2.3 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₇H₅Br₂Cl: ~318.82 g/mol) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : C-Br and C-Cl stretches appear at 550–650 cm⁻¹ and 700–800 cm⁻¹, respectively .

Advanced Research Questions

Q. How can computational chemistry resolve regioselectivity ambiguities in further functionalization of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic attack sites. For example, the 3- and 5-positions may show higher reactivity due to steric and electronic effects from adjacent halogens .

- Transition State Modeling : Simulate energy barriers for competing pathways (e.g., SNAr vs. radical mechanisms) using software like Gaussian or ORCA. Validate with kinetic isotope effect (KIE) experiments .

Q. What experimental strategies address contradictions in reported reaction kinetics for brominated toluene derivatives?

- Methodological Answer :

- Control Variables : Standardize solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst loading to isolate kinetic discrepancies. For example, polar aprotic solvents accelerate SNAr reactions in brominated systems .

- Cross-Study Validation : Replicate conflicting studies using identical conditions. If disparities persist, employ in situ monitoring (e.g., UV-Vis spectroscopy) to detect intermediates not previously accounted for .

Q. How do steric and electronic effects influence the crystallization behavior of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Analyze crystal packing to identify halogen-halogen (Br···Cl) interactions, which dominate lattice stability. Compare with analogous compounds (e.g., 2,6-dichlorotoluene) to isolate steric contributions .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate melting points (e.g., 85–86°C) with intermolecular forces .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr, HCl).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; halogenated aromatics can penetrate latex .

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.